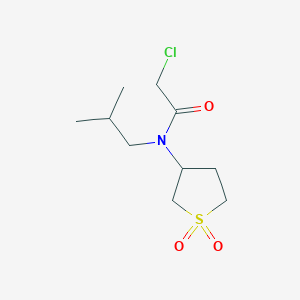

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-isobutylacetamide

CAS No.: 727702-62-7

Cat. No.: VC4320359

Molecular Formula: C10H18ClNO3S

Molecular Weight: 267.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 727702-62-7 |

|---|---|

| Molecular Formula | C10H18ClNO3S |

| Molecular Weight | 267.77 |

| IUPAC Name | 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide |

| Standard InChI | InChI=1S/C10H18ClNO3S/c1-8(2)6-12(10(13)5-11)9-3-4-16(14,15)7-9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | VSEHIJZDKSGPJT-UHFFFAOYSA-N |

| SMILES | CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₈ClNO₃S, with a molecular weight of 267.77 g/mol . Key structural features include:

-

A tetrahydrothiophene-1,1-dioxide ring contributing to polarity and hydrogen-bonding capacity.

-

An N-isobutyl group enhancing lipophilicity and membrane permeability.

-

A chloroacetamide moiety enabling covalent interactions with nucleophilic residues (e.g., cysteine) .

Table 1: Physicochemical Properties

The SMILES notation (CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl) and InChIKey (VSEHIJZDKSGPJT-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from tetrahydrothiophene-3-amine:

-

Sulfonation: Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using hydrogen peroxide or ozone .

-

Alkylation: Introduction of the isobutyl group via nucleophilic substitution with isobutyl bromide .

-

Acylation: Reaction with chloroacetyl chloride to form the acetamide backbone .

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Tetrahydrothiophene-1,1-dioxide | H₂O₂, acetic acid, 50°C | 85% |

| 2 | N-Isobutyl-tetrahydrothiophene-dioxide | Isobutyl bromide, K₂CO₃, DMF | 72% |

| 3 | Final product | Chloroacetyl chloride, Et₃N | 65% |

Optimization efforts focus on improving yield through catalyst screening (e.g., DMAP for acylation) and solvent selection .

Biological Activity and Mechanism

Pin1 Inhibition and Anticancer Effects

The compound (referred to as Sulfopin in studies) covalently binds to Cys113 in Pin1’s active site, inhibiting its isomerase activity (IC₅₀ = 38 nM) . Pin1 regulates oncoproteins like c-Myc by stabilizing their active conformations, making it a target in MYCN-driven neuroblastoma and pancreatic ductal adenocarcinoma .

Key Findings:

-

In vitro: Sulfopin (1 μM) achieves >90% target engagement in HCT116 and PATU-8988T cells within 4 hours .

-

In vivo: Oral administration (40 mg/kg) reduces tumor volume by 70% in murine neuroblastoma models and extends survival in zebrafish xenografts .

-

Selectivity: Chemoproteomics revealed no off-target binding in >160 cysteine residues screened .

Table 3: Pharmacokinetic Profile (Murine Models)

| Parameter | Value | Method |

|---|---|---|

| Half-life (t₁/₂) | 4.2 hours | LC-MS/MS |

| Bioavailability | 58% | Oral gavage (10 mg/kg) |

| Cₘₐₓ | 1.8 μM | Plasma concentration |

Research Applications and Future Directions

Limitations and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume